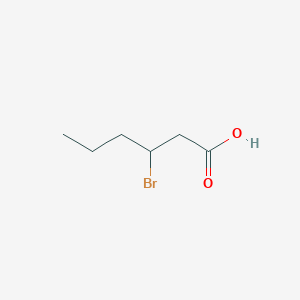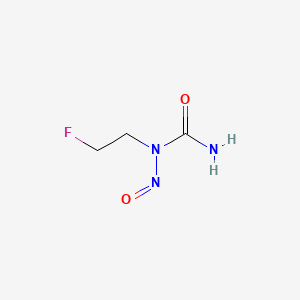
N-(2-Fluoroethyl)-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl-nitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. Nitrosoureas are unique in their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors .
Preparation Methods
The synthesis of 2-Fluoroethyl-nitrosourea typically involves the nucleophilic attack of a fluorinated reagent on an aziridine ring of a substituted urea. One common method uses tetra-n-butylammonium fluoride to open the aziridine ring of 1,3-substituted ureas . The reaction conditions often include the use of diethyleneurea, I-(2-fluoroethyl)-3-ethyleneurea, and I-(2-chloroethyl)-3-ethyleneurea as starting materials . The nitrosation of these intermediates produces 2-Fluoroethyl-nitrosourea with varying yields depending on the specific reagents and conditions used .
Chemical Reactions Analysis
2-Fluoroethyl-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert 2-Fluoroethyl-nitrosourea into its corresponding amine derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like tetra-n-butylammonium fluoride. These reactions often result in the formation of fluorinated products.
Scientific Research Applications
2-Fluoroethyl-nitrosourea has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 2-Fluoroethyl-nitrosourea involves the formation of alkylating agents that can modify DNA and proteins. The compound decomposes to yield alkyl diazohydroxides and isocyanates, which can form cross-links in DNA, leading to cell death . This mechanism is particularly effective in rapidly dividing tumor cells, making 2-Fluoroethyl-nitrosourea a potent antitumor agent .
Comparison with Similar Compounds
2-Fluoroethyl-nitrosourea is compared with other nitrosoureas such as:
1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in treating brain tumors, BCNU has similar properties but different reactivity due to the presence of chlorine atoms.
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): This compound also crosses the blood-brain barrier and is used in cancer treatment.
1,3-bis(2-fluoroethyl)-1-nitrosourea (BFNU): Similar to 2-Fluoroethyl-nitrosourea but with two fluoroethyl groups, offering different pharmacokinetic properties.
2-Fluoroethyl-nitrosourea is unique due to its specific fluorine substitution, which can influence its reactivity and biological activity .
Properties
CAS No. |
69112-98-7 |
|---|---|
Molecular Formula |
C3H6FN3O2 |
Molecular Weight |
135.10 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChI Key |
CVNSFWDAXAKBIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)N(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


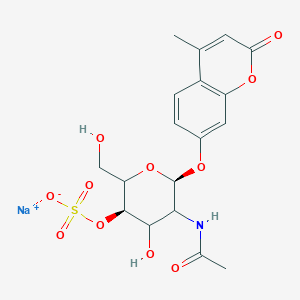
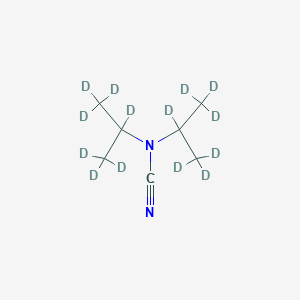
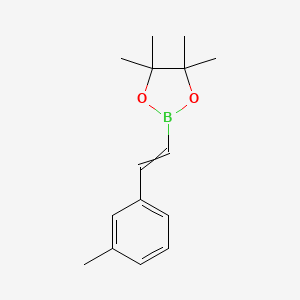
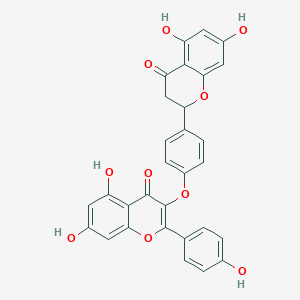
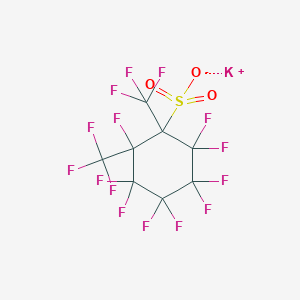
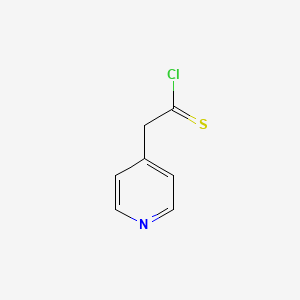
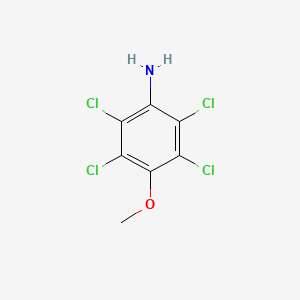
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

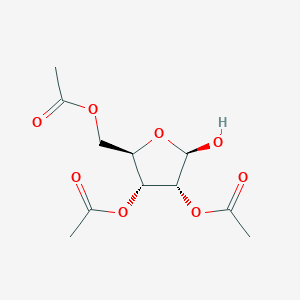
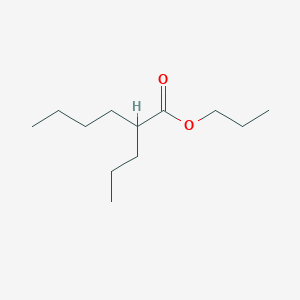
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
